N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of new therapeutic agents. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a benzyl group attached to the nitrogen atom at position 1 and a methyl group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of 5-amino-1,2,4-triazole with benzyl chloride and ethyl acetoacetate. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the triazolopyrimidine ring system. The reaction conditions generally include refluxing the reaction mixture in an appropriate solvent such as ethanol or acetonitrile for several hours .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using microwave irradiation or supercritical carbon dioxide as a solvent. These methods offer advantages such as reduced reaction times, higher yields, and environmentally friendly conditions. For example, the use of microwave irradiation can significantly shorten the reaction time while maintaining high yields .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-substituted derivatives of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine.
Scientific Research Applications
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. For example, as a CDK inhibitor, it binds to the ATP-binding site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation . The compound may also interact with other molecular pathways involved in apoptosis and cell cycle regulation.
Comparison with Similar Compounds
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits similar chemical properties and is used in the synthesis of bioactive molecules.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: A closely related compound with hydroxyl substitution, used in various pharmacological studies.
These compounds share a common triazolopyrimidine core but differ in their substituents, which can significantly influence their chemical reactivity and biological activities.
Properties
CAS No. |
16282-76-1 |
---|---|
Molecular Formula |
C13H13N5 |
Molecular Weight |
239.28 g/mol |
IUPAC Name |
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C13H13N5/c1-10-7-12(18-13(17-10)15-9-16-18)14-8-11-5-3-2-4-6-11/h2-7,9,14H,8H2,1H3 |
InChI Key |
IGKUHHQUTNBCCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC3=CC=CC=C3 |
solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.